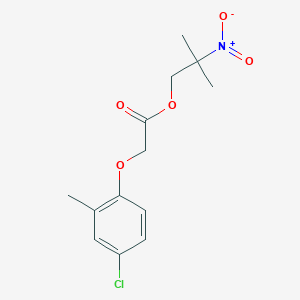
beta-D-Mannopyranuronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-Mannopyranuronic acid: is a uronic acid derivative of mannose, a type of sugar. It is a key component of alginic acid, which is found predominantly in the cell walls of brown algae. This compound is known for its role in forming the structural framework of alginate, a biopolymer widely used in various industrial and biomedical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Beta-D-Mannopyranuronic acid can be synthesized through the oxidation of mannose. One common method involves the use of TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) and BAIB (Bis(acetoxy)iodobenzene) as oxidizing agents. The reaction is typically carried out in dichloromethane (DCM) and water, with the reaction mixture being quenched by sodium thiosulfate solution .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from alginate, which is derived from brown seaweeds. The alginate is hydrolyzed to release the uronic acids, which are then separated and purified through various chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-D-Mannopyranuronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to various oxidized forms using reagents like TEMPO and BAIB.
Reduction: Reduction reactions can convert it back to its corresponding alcohol form.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: TEMPO, BAIB, dichloromethane, water, sodium thiosulfate.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Reagents like trifluoromethanesulfonic anhydride for glycosidation reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Mannose or its derivatives.
Substitution: Various substituted mannuronic acid esters.
Wissenschaftliche Forschungsanwendungen
Beta-D-Mannopyranuronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: Plays a role in the study of cell wall structures and functions in algae and bacteria.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form hydrogels.
Industry: Employed in the production of biodegradable polymers and as a thickening agent in food and cosmetics.
Wirkmechanismus
The mechanism of action of beta-D-Mannopyranuronic acid involves its ability to form strong hydrogen bonds and ionic interactions with other molecules. This property is crucial in its role in forming the gel-like structure of alginate. The molecular targets include various proteins and polysaccharides, and the pathways involved often relate to the stabilization of cell walls and extracellular matrices .
Vergleich Mit ähnlichen Verbindungen
- Alpha-D-Mannopyranuronic acid
- D-Glucuronic acid
- L-Gulopyranuronic acid
Comparison:
- Beta-D-Mannopyranuronic acid vs. Alpha-D-Mannopyranuronic acid: The beta form has a different spatial arrangement of atoms compared to the alpha form, leading to different physical and chemical properties .
- This compound vs. D-Glucuronic acid: While both are uronic acids, D-Glucuronic acid is derived from glucose and has different applications, particularly in detoxification processes in the liver .
- This compound vs. L-Gulopyranuronic acid: Both are components of alginate, but L-Gulopyranuronic acid has a different stereochemistry, affecting the properties of the resulting alginate .
This compound stands out due to its unique role in forming the structural framework of alginate, making it indispensable in various industrial and biomedical applications.
Eigenschaften
CAS-Nummer |
33599-45-0 |
|---|---|
Molekularformel |
C6H10O7 |
Molekulargewicht |
194.14 g/mol |
IUPAC-Name |
(2S,3S,4S,5S,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3-,4-,6+/m0/s1 |
InChI-Schlüssel |
AEMOLEFTQBMNLQ-SYJWYVCOSA-N |
Isomerische SMILES |
[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O)C(=O)O)O)O |
Kanonische SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(3S,14R,16S)-16-[(1R)-2-[[(4S)-2,2-dimethyl-6-propan-2-yl-3,4-dihydrochromen-4-yl]amino]-1-hydroxyethyl]-3,4,14-trimethyl-1,4-diazacyclohexadecane-2,5-dione](/img/structure/B15194730.png)


![(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-3-amino-6-carboxy-4,5-dihydroxyoxan-2-yl]oxy-48-[[4-[(4-butylphenyl)methyl]piperazin-1-yl]methyl]-5,32-dichloro-2,26,31,44,47,49-hexahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,65-henicosaene-52-carboxylic acid](/img/structure/B15194746.png)





